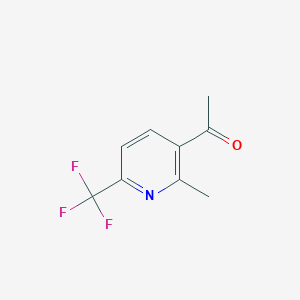

3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-7(6(2)14)3-4-8(13-5)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRPZQQYFZSWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382344 | |

| Record name | 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205582-83-8 | |

| Record name | 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205582-83-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The unique combination of a methyl group, an acetyl group, and a trifluoromethyl group on the pyridine ring imparts a distinct electronic and steric profile. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules due to its high electronegativity and lipophilicity.[1] The acetyl group provides a key synthetic handle for further molecular elaboration and can participate in various biological interactions. Understanding the fundamental physicochemical properties of this compound is therefore crucial for its potential applications.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that specific experimental values for melting point, boiling point, pKa, and solubility have not been identified in the surveyed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone | [2] |

| CAS Number | 205582-83-8 | [2][3] |

| Molecular Formula | C₉H₈F₃NO | [2] |

| Molecular Weight | 203.164 g/mol | [2] |

| Physical State | Solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in readily accessible scientific literature. However, general synthetic strategies for analogous compounds can provide a logical framework for its preparation. A plausible synthetic route could involve the acylation of a suitable precursor, such as 2-methyl-6-(trifluoromethyl)pyridine.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is based on established organic chemistry principles for the functionalization of pyridine rings.

Caption: Proposed synthetic workflow for this compound.

General Experimental Considerations for Acylation

A general protocol for the Friedel-Crafts acylation of a pyridine derivative would involve the following steps:

-

Reaction Setup: A solution of the starting material, 2-methyl-6-(trifluoromethyl)pyridine, in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a controlled temperature, typically 0 °C.

-

Acylating Agent Addition: The acylating agent, for instance, acetyl chloride or acetic anhydride, is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of ice-water. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using techniques like column chromatography to yield the desired this compound.

It is important to note that the regioselectivity of the acylation will be influenced by the directing effects of the existing methyl and trifluoromethyl groups on the pyridine ring.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the trifluoromethylpyridine moiety is a key structural feature in various biologically active compounds, including pharmaceuticals and agrochemicals.[4] Derivatives of pyridine are known to exhibit a wide range of biological activities, including antiproliferative, antimalarial, and antimicrobial effects.[5][6][7]

The presence of both a trifluoromethyl group, which can enhance metabolic stability and cell permeability, and an acetyl group, which can act as a hydrogen bond acceptor, suggests that this compound could be a valuable scaffold for the design of novel bioactive molecules.[1] Further research is required to elucidate any potential biological effects and to identify the molecular targets and signaling pathways it may modulate.

Logical Relationship for Investigating Biological Activity

The following diagram illustrates a logical workflow for the initial investigation of the biological activity of this compound.

Caption: Logical workflow for the investigation of biological activity.

Conclusion

This compound represents a chemical entity with significant potential for applications in drug discovery and materials science, largely owing to the presence of the trifluoromethyl group. This guide has consolidated the currently available physicochemical data for this compound. The absence of extensive experimental data highlights a clear opportunity for further research to fully characterize its properties, establish robust synthetic protocols, and explore its biological activities. The information and proposed experimental frameworks provided herein are intended to facilitate and guide these future research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 205582-83-8 [m.chemicalbook.com]

- 4. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine, including its chemical identity, structural information, and relevant physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and presents representative experimental protocols and workflows applicable to compounds of this class.

Chemical Identity and Structure

CAS Number: 205582-83-8[1][2][3]

Structure:

-

IUPAC Name: 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone[1]

-

Molecular Formula: C₉H₈F₃NO[1]

-

Molecular Weight: 203.16 g/mol [1]

-

Canonical SMILES: CC(=O)C1=CC=C(C(F)(F)F)N=C1C[1]

-

InChI: InChI=1S/C9H8F3NO/c1-5-7(6(2)14)3-4-8(13-5)9(10,11,12)/h3-4H,1-2H3[1]

The structure of this compound incorporates a pyridine ring, which is a common scaffold in medicinal chemistry, substituted with a methyl group, an acetyl group, and a trifluoromethyl group. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability of drug candidates.

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not extensively reported. The table below summarizes available information.

| Property | Value | Source |

| CAS Number | 205582-83-8 | [1][2] |

| Molecular Formula | C₉H₈F₃NO | [1] |

| Molecular Weight | 203.16 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | >95% (typical) | [1] |

Due to the lack of specific published spectroscopic data for this compound, the following table provides representative ¹H and ¹³C NMR chemical shifts for a structurally related compound, 2-acetylpyridine, for reference purposes.

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹³C NMR | 201.52 (C=O), 146.06, 145.87, 143.44, 129.66, 126.38 (Aromatic Carbons), 36.31 (CH), 18.38 (Me) |

| ¹H NMR | 8.67, 8.03, 7.82, 7.44 (m, 4H, Aromatic), 4.10 (sep, 1H, CH), 1.20 (d, 6H, Me) |

Experimental Protocols

Representative Synthesis of a 2-Acetylpyridine Derivative

This protocol describes the alkylation of 2-acetylpyridine.

Materials:

-

2-Acetylpyridine

-

Sodium hydride (NaH)

-

18-Crown-6-ether

-

Alkyl halide (e.g., iodomethane or 1-(bromomethyl)-4-methylbenzene)

-

Anhydrous solvent (e.g., THF or DMF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-acetylpyridine (1.0 eq) and anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Add a catalytic amount of 18-crown-6-ether.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Potential Biological Activity and Screening Workflow

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects. The presence of a trifluoromethyl group often enhances the biological potency and metabolic stability of these compounds. While the specific biological activity of this compound has not been reported, a general workflow for its synthesis and subsequent biological screening is presented below.

References

Spectroscopic Profile of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine (CAS RN: 205582-83-8). The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear and structured format. Detailed experimental protocols for acquiring such data are also provided, alongside visualizations to aid in understanding the molecular structure and analytical workflows.

Molecular Structure and Properties

IUPAC Name: 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone Molecular Formula: C₉H₈F₃NO Molecular Weight: 203.16 g/mol CAS Number: 205582-83-8

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (101 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 189.3 | singlet | - | C=O (Acetyl) |

| 152.3 | quartet | 35.4 | C-6 (CF₃-bearing) |

| 151.7 | singlet | - | C-2 (Methyl-bearing) |

| 137.7 | singlet | - | C-4 |

| 133.1 | quartet | 0.9 | C-3 (Acetyl-bearing) |

| 121.0 | quartet | 2.7 | C-5 |

| 120.9 | quartet | 275.8 | CF₃ |

Note: ¹H NMR data for this compound was not available in the searched resources.

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound was not available in the searched resources. However, characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | 1700 - 1680 (strong) |

| C-F (Trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |

| C=N, C=C (Pyridine ring) | 1600 - 1450 (multiple bands) |

| C-H (Aromatic/Methyl) | 3100 - 3000 (aromatic), 2980 - 2850 (methyl) |

Mass Spectrometry (MS)

Specific mass spectrometry data, including fragmentation patterns, for this compound was not available in the searched resources. The expected molecular ion peak [M]⁺ would be at m/z 203.

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of substituted pyridines is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A general protocol for obtaining the IR spectrum of a solid organic compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the resulting powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

A general protocol for obtaining the mass spectrum of a heterocyclic compound is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Caption: General workflow for obtaining spectroscopic data.

Caption: Structure of this compound.

The Trifluoromethylpyridine Scaffold: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into heterocyclic compounds has become a cornerstone of modern medicinal chemistry and agrochemical research. Among these, trifluoromethylpyridine (TFMP) derivatives have emerged as a particularly privileged scaffold. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets—make these compounds highly valuable in the pursuit of novel therapeutic agents and crop protection solutions.[1][2][3][4] This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylpyridine derivatives, with a focus on their anticancer, antimicrobial, insecticidal, and herbicidal potential. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity

Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[1][5]

Kinase Inhibition

A prominent mechanism of action for many anticancer trifluoromethylpyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.

-

PI3K/mTOR Pathway: Derivatives of 2-amino-4-(trifluoromethyl)pyridine have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[5] For instance, Bimiralisib (PQR309), a pan-class I PI3K/mTOR inhibitor, features this scaffold.[6] The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

-

EGFR Inhibition: Certain 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) to combat resistance to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5]

-

WRN Helicase Inhibition: In cancers with microsatellite instability-high (MSI-H), a dependency on the Werner (WRN) helicase has been identified.[5] 2-amino-4-(trifluoromethyl)pyrimidine derivatives have shown promise as inhibitors of WRN helicase, representing a novel targeted therapy for this subset of cancers.[5]

-

FLT3 and CHK1 Inhibition: 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both of which are important targets in oncology.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyridine derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Target | Cancer Cell Line | Activity (IC50/EC50) | Reference |

| 2-Amino-4-(trifluoromethyl)pyrimidine | Compound 11g | WRN Helicase | HCT116 (MSI-H) | 1.52 µM | [5] |

| SW620 (MSS) | 4.24 µM | [5] | |||

| LNCaP | 1.72 µM | [5] | |||

| PC3 | 2.78 µM | [5] | |||

| 2-Amino-4-(1,2,4-triazol)pyridine | Compound 10j | EGFR | U87-EGFRvIII | More potent than Osimertinib and Lazertinib | [5] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3b | Not specified | C32 (Melanoma) | IC50 = 24.4 µM | [8] |

| A375 (Melanoma) | IC50 = 25.4 µM | [8] | |||

| HaCaT (Normal) | IC50 = 33.5 µM | [8] | |||

| Trifluoromethyl-substituted pyrimidine | Compound 17v | Not specified | H1975 | IC50 = 2.27 µM | [9] |

Signaling Pathway Diagrams

Antimicrobial Activity

Trifluoromethylpyridine derivatives have also been explored for their potential as antimicrobial agents, exhibiting activity against a range of bacteria.

Antibacterial Activity

Fluorinated pyridine nucleosides and non-nucleoside analogues have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria.[10] For example, certain 4-trifluoromethylpyridine derivatives have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[10] Additionally, trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and shown to possess antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum.[11][12]

Quantitative Antimicrobial Activity Data

The following table presents the antibacterial activity of selected trifluoromethylpyridine derivatives.

| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC/EC50) | Reference |

| 4-Trifluoromethylpyridine Nucleosides | Compounds 4-7 | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC: 1.3 - 4.9 µg/mL | [10] |

| 4-Trifluoromethylpyridine Non-nucleoside Analogues | Compounds 8a,b | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC: 1.8 - 5.5 µg/mL | [10] |

| Trifluoromethylpyridine Amide (Sulfone) | Compound F10 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 83 mg/L | [11][12] |

| Trifluoromethylpyridine Amide (Thioether) | Compounds E1, E3, E5, E6, E10, E11, E13 | Ralstonia solanacearum | EC50: 40 - 78 mg/L | [12] |

| Trifluoromethylpyridine 1,3,4-Oxadiazole | Compound 6a | Ralstonia solanacearum | EC50: 26.2 µg/mL | [13] |

| Xanthomonas axonopodis pv. citri | EC50: 10.11 µg/mL | [13] | ||

| Compound 6q | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 7.2 µg/mL | [13] |

Insecticidal and Herbicidal Activity

The unique properties of the trifluoromethyl group have been extensively leveraged in the agrochemical industry, leading to the development of potent insecticides and herbicides.[3][14]

Insecticidal Activity

Trifluoromethylpyridine derivatives have been successfully commercialized as insecticides.[3][15] For example, a series of trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole moiety exhibited good insecticidal activity against Mythimna separata and Plutella xylostella.[16] The mechanism of action for some of these insecticides involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[17]

Herbicidal Activity

Fluazifop-butyl was the first herbicide containing a trifluoromethylpyridine substructure to be commercialized.[3][4] It functions as an acetyl-CoA carboxylase (ACCase) inhibitor. The trifluoromethylpyridine moiety has been shown to improve translocation and herbicidal activity compared to its benzene analogues.[3]

Quantitative Agrochemical Activity Data

The following table summarizes the insecticidal activity of selected trifluoromethylpyridine derivatives.

| Compound Class | Derivative Example | Pest Species | Activity (LC50) | Reference |

| Trifluoromethylpyridine 1,3,4-Oxadiazole | Compound E18 | Mythimna separata | 38.5 mg/L | [16] |

| Compound E27 | Mythimna separata | 30.8 mg/L | [16] | |

| Trifluoromethylpyridine Amide (Thioether) | Compound E3 | Plutella xylostella | 75% mortality at test concentration | [11] |

| Compound E11 | Plutella xylostella | 70% mortality at test concentration | [11] | |

| Compound E24 | Plutella xylostella | 70% mortality at test concentration | [11] | |

| Trifluoromethylpyridine Amide (Sulfoxide) | Compound G2 | Plutella xylostella | 75% mortality at test concentration | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds.

MTT Assay for Anticancer Activity

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylpyridine derivatives and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Assay for Antimicrobial Susceptibility

Protocol:

-

Preparation of Inoculum: A standardized bacterial inoculum is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compounds: The trifluoromethylpyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Protocol:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the test inhibitor (trifluoromethylpyridine derivative), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, AChE solution, and the test inhibitor at various concentrations.

-

Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by adding DTNB and ATCI to the wells.

-

Kinetic Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the colorimetric reaction is proportional to the AChE activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.

Conclusion

Trifluoromethylpyridine derivatives represent a highly versatile and valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, insecticidal, and herbicidal agents underscores their importance in both pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group continues to be a successful approach for enhancing the potency and pharmacokinetic properties of bioactive molecules. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and scientists working to further unlock the therapeutic and commercial potential of this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WRN Helicase: Is There More to MSI-H than Immunotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

The Rise of Trifluoromethyl-Containing Pyridine Compounds in Precision Medicine: A Technical Guide to Their Mechanism of Action

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a powerful tool in modern drug discovery, yielding a new generation of highly potent and selective therapeutic agents. The unique physicochemical properties conferred by the CF3 moiety—including increased metabolic stability, enhanced lipophilicity, and improved target binding affinity—have proven instrumental in overcoming challenges in drug development. This technical guide provides an in-depth exploration of the mechanism of action of trifluoromethyl-containing pyridine compounds, with a particular focus on their role as kinase inhibitors in oncology and other therapeutic areas. We present a comprehensive overview of their biological targets, quantitative activity data, detailed experimental protocols, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working at the forefront of medicinal chemistry and molecular pharmacology.

Introduction: The Trifluoromethyl Group as a Bioisostere in Pyridine-Based Drug Design

The pyridine ring is a common motif in a vast array of biologically active compounds. Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a privileged scaffold in drug design. The introduction of a trifluoromethyl group can dramatically alter the electronic properties and metabolic stability of the parent pyridine molecule. The strong electron-withdrawing nature of the CF3 group can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, thereby prolonging the half-life of the drug. These properties have been successfully leveraged in the development of a number of approved drugs and clinical candidates.[1][2][3][4][5][6]

Key Biological Targets and Mechanisms of Action

Trifluoromethyl-containing pyridine compounds have demonstrated significant activity against a range of biological targets, with a notable impact in the field of kinase inhibition. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethyl-pyridine scaffold has proven to be an effective pharmacophore for the development of potent and selective kinase inhibitors.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9] Aberrant activation of this pathway is a common event in human cancers, making it a prime target for therapeutic intervention.[10][11] Several trifluoromethyl-containing pyridine compounds have been developed as potent inhibitors of PI3K and/or mTOR.

One notable example is a class of 4,6-dimorpholino-1,3,5-triazine-based compounds where the introduction of a C4-trifluoromethyl group on a pyridine substituent significantly increased cellular potency and enzymatic targeting of PI3Kα and mTOR. These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

Targeting Proline-rich Tyrosine Kinase 2 (PYK2)

Proline-rich tyrosine kinase 2 (PYK2), a non-receptor tyrosine kinase, is implicated in various cellular processes, including cell migration, invasion, and proliferation. It is a therapeutic target for a range of diseases, from cancer to osteoporosis.[12][13][14] Trifluoromethyl-pyrimidine-based inhibitors have been designed to target PYK2, demonstrating the versatility of this chemical scaffold. These inhibitors have been shown to possess good PYK2 potency and selectivity against the closely related Focal Adhesion Kinase (FAK).[12] Inhibition of PYK2 has been shown to have a bone anabolic effect, suggesting a potential therapeutic role in osteoporosis.[12][13]

Quantitative Data on Inhibitory Activity

The potency of trifluoromethyl-containing pyridine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize publicly available data for representative compounds, highlighting their potency and selectivity.

| Compound Class/Name | Target Kinase | IC50 (nM) | Cellular IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Torin1 (tricyclic benzonaphthyridinone) | mTORC1 | 0.29 | 2 | - | - |

| mTORC2 Substrate Phosphorylation | - | - | 10 | - | - |

| PQR309 (bimiralisib) | PI3Kα | 17 (Ki) | - | - | - |

| mTOR | 61 (Ki) | - | - | - | |

| PF-431396 (trifluoromethyl pyrimidine) | PYK2 | 11 | - | - | - |

| FAK | 2 | - | - | - |

Table 1: Inhibitory activity of selected trifluoromethyl-containing pyridine and pyrimidine compounds against target kinases.

Experimental Protocols

The development and characterization of trifluoromethyl-containing pyridine inhibitors rely on a suite of robust experimental protocols. Below are detailed methodologies for key assays.

Synthesis of Trifluoromethyl-Containing Pyridine Compounds

The synthesis of trifluoromethyl-containing pyridines can be achieved through several methods. A common approach involves the reaction of a (trichloromethyl)pyridine compound with hydrogen fluoride in the liquid phase, using a metal halide catalyst such as FeCl2 or FeF2. This method provides a commercially efficient means of producing these compounds with high selectivity.[2]

General Protocol for Liquid-Phase Fluorination:

-

Reactant Preparation: A (trichloromethyl)pyridine compound is charged into a suitable reactor.

-

Catalyst Addition: A catalytic amount of a metal halide (e.g., FeCl2) is added to the reactor.

-

HF Introduction: Anhydrous hydrogen fluoride is introduced into the reactor under controlled temperature and pressure.

-

Reaction: The reaction mixture is maintained at a specific temperature (e.g., 0-50°C) for a sufficient time to allow for the conversion of the trichloromethyl group to a trifluoromethyl group.

-

Work-up and Purification: The reaction mixture is carefully quenched, and the desired trifluoromethyl-pyridine product is isolated and purified using standard techniques such as distillation or chromatography.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a common method for determining the IC50 value of an inhibitor against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Kinase enzyme (e.g., PI3K, PYK2)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Test inhibitor (trifluoromethyl-containing pyridine compound)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

EDTA solution

-

TR-FRET detection antibody (e.g., terbium-labeled anti-phospho-substrate antibody)

-

384-well microplate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).

-

Kinase Reaction:

-

Add 5 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

-

Add 5 µL of the kinase enzyme solution to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of EDTA solution.

-

Add 10 µL of the TR-FRET detection antibody solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.

-

Calculate the ratio of the two emission signals.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by trifluoromethyl-containing pyridine compounds.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline-rich tyrosine kinase 2 regulates osteoprogenitor cells and bone formation, and offers an anabolic treatment approach for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Pyk2 inhibition enhances bone restoration through SCARA5-mediated bone marrow remodeling in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into therapeutic candidates represents a powerful and widely adopted strategy in contemporary drug design. This stable, non-metabolized moiety exerts profound effects on a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, optimized lipophilicity, modulated acidity, and improved target binding affinity. Consequently, trifluoromethylation has become an indispensable tool for transforming promising lead compounds into clinically successful drugs. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on key drug-like properties, providing standardized experimental protocols for their evaluation, and illustrating its influence within relevant biological pathways.

The Physicochemical Impact of the Trifluoromethyl Group

The unique electronic properties of the trifluoromethyl group, primarily its strong electron-withdrawing nature and high lipophilicity, are the basis for its significant influence on a drug molecule's behavior.[1] The replacement of a methyl group or a hydrogen atom with a CF₃ group can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[1] This inherent strength renders the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[2] By blocking a potential site of metabolic attack, trifluoromethylation can significantly increase a drug's half-life (t₁/₂) and reduce its intrinsic clearance (CLᵢₙₜ).[2]

For instance, the strategic replacement of a metabolically labile methyl group with a trifluoromethyl group can prevent hydroxylation at that position, leading to a more predictable and favorable pharmacokinetic profile.[3] This "metabolic switching" not only prolongs the drug's duration of action but can also reduce the formation of potentially reactive or pharmacologically active metabolites.[2]

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Fluorinated Analogues

| Compound Pair | Parameter | Without CF₃ Group | With CF₃ Group | Reference |

| Picornavirus Inhibitor (Oxadiazole Analogue) | Number of Metabolites (Monkey Liver Microsomes) | 8 | 2 (minor) | [3] |

| General Trend | In Vitro Half-life (t₁/₂) | Shorter | Longer | [2] |

| General Trend | Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | [2] |

Modulation of Lipophilicity and Acidity (pKa)

The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to permeate biological membranes.[1] The lipophilicity of a substituent is often quantified by the Hansch-Leo parameter (π), which for the CF₃ group is +0.88.[1] This value indicates its contribution to increasing the overall lipophilicity of a molecule, as measured by the partition coefficient (logP).

The strong electron-withdrawing nature of the CF₃ group also significantly influences the acidity (pKa) of nearby functional groups.[4] For example, the introduction of a trifluoromethyl group to a phenolic ring can substantially lower the pKa of the hydroxyl group, making it more acidic. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

Table 2: Comparative Lipophilicity and Acidity of Trifluoromethylated vs. Non-Fluorinated Compounds

| Compound Pair | Parameter | Without CF₃ Group (Analogue) | With CF₃ Group | Reference |

| Toluene vs. Benzotrifluoride | logP | 2.73 | 3.01 | [5] |

| p-Cresol vs. 4-(Trifluoromethyl)phenol | pKa | 10.26 | 9.89 | [6][7] |

| 3-Methylphenol (m-Cresol) vs. 3-(Trifluoromethyl)phenol | pKa | 10.09 | 9.08 | [6] |

Enhanced Target Binding Affinity

The electronic and steric properties of the trifluoromethyl group can lead to improved binding affinity for the target protein. Its electron-withdrawing nature can alter the charge distribution within the molecule, potentially strengthening interactions with the active site.[4] Furthermore, the CF₃ group can participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, further stabilizing the drug-receptor complex.

A notable example is the antidepressant fluoxetine (Prozac), where the para-trifluoromethyl substituent is a pivotal structural element for its high affinity and selective interaction with the serotonin transporter.[8] In fact, SAR studies have shown that the inclusion of a -CF₃ group in the para-position of the phenolic ring of certain compounds increased their potency for inhibiting serotonin reuptake by 6-fold compared to the non-fluorinated analog.[4] Similarly, the anti-inflammatory drug celecoxib (Celebrex) contains a trifluoromethyl group that contributes to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9]

Table 3: Comparative Target Binding Affinity of Trifluoromethylated vs. Non-Fluorinated Analogues

| Compound Pair | Target | Parameter | Without CF₃ Group (Analogue) | With CF₃ Group | Reference | | :--- | :--- | :--- | :--- | :--- | | Serotonin Reuptake Inhibitor Analogue | Serotonin Transporter | Potency (Relative) | 1x | 6x |[4] | | Celecoxib Analogue | COX-2 | IC₅₀ | 205-fold higher | 40 nM (Celecoxib) |[9][10] |

Experimental Protocols for Property Evaluation

Accurate and reproducible assessment of the physicochemical and pharmacokinetic properties of trifluoromethylated compounds is crucial for successful drug development. The following sections provide detailed methodologies for key in vitro assays.

Determination of Metabolic Stability: In Vitro Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.[2]

Materials and Equipment:

-

Liver microsomes (human or other species)

-

Test compound and positive control (e.g., a compound with known metabolic lability)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the stopping solution.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).

-

Determination of Lipophilicity: Shake-Flask Method for logP

This classic method directly measures the partitioning of a compound between n-octanol and water.[6]

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Test compound

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation:

-

Mix equal volumes of n-octanol and water/buffer in a separatory funnel and shake vigorously.

-

Allow the phases to separate completely.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol or water/buffer.

-

Add known volumes of the pre-saturated n-octanol and water/buffer to a vial.

-

Add a small aliquot of the test compound stock solution.

-

Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ.

-

The logP is the logarithm of the partition coefficient: logP = log₁₀(P).

-

Determination of Acidity: UV-Visible Spectrophotometry for pKa

This method is suitable for compounds that possess a chromophore near the ionizable group, resulting in a change in UV-visible absorbance upon ionization.[8]

Materials and Equipment:

-

UV-Vis spectrophotometer with a plate reader

-

96-well UV-transparent microtiter plates

-

A series of buffers with a range of pH values (e.g., from pH 2 to 12)

-

Test compound

-

DMSO (for stock solution)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a fixed volume of each buffer solution to different wells.

-

Add a small, constant volume of the test compound stock solution to each well containing buffer.

-

-

Spectrophotometric Measurement:

-

Measure the UV-visible absorbance spectrum (e.g., 230-500 nm) for each well.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH of the buffer.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.

-

Alternatively, more sophisticated data analysis can be performed by fitting the data to the Henderson-Hasselbalch equation.

-

Determination of Target Binding Affinity: Radioligand Binding Assay

This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.[2]

Materials and Equipment:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

-

Test compound (unlabeled)

-

Assay buffer

-

96-well filter plates

-

Cell harvester

-

Scintillation counter

-

Non-specific binding inhibitor (a high concentration of an unlabeled ligand)

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific inhibitor).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Visualizing the Impact and Evaluation of Trifluoromethylated Compounds

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role and evaluation of trifluoromethylated drugs.

Caption: Impact of Trifluoromethylation on Drug Properties.

Caption: Preclinical Evaluation Workflow for a CF3 Drug Candidate.

Caption: Celecoxib Signaling Pathway in Inflammation.

Case Studies: Trifluoromethylated Drugs in the Clinic

The successful application of trifluoromethylation is evident in numerous marketed drugs across various therapeutic areas.

-

Fluoxetine (Prozac): As a selective serotonin reuptake inhibitor (SSRI), fluoxetine is widely prescribed for depression and other psychiatric disorders.[11][12] Its mechanism of action involves blocking the reuptake of serotonin into presynaptic neurons, thereby increasing its concentration in the synaptic cleft.[11] The trifluoromethyl group on the phenoxy ring is crucial for its high affinity and selectivity for the serotonin transporter.[8]

-

Celecoxib (Celebrex): This nonsteroidal anti-inflammatory drug (NSAID) selectively inhibits the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[13][14] The trifluoromethyl group on the pyrazole ring contributes to its COX-2 selectivity, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

Conclusion

The trifluoromethyl group is a privileged substituent in medicinal chemistry, offering a powerful means to enhance the drug-like properties of therapeutic candidates. Its ability to block metabolic pathways, modulate lipophilicity and acidity, and improve target binding affinity has been instrumental in the development of numerous successful drugs. A thorough understanding of its effects and the application of robust experimental methodologies for property evaluation are essential for leveraging the full potential of trifluoromethylation in modern drug discovery and development.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. stenutz.eu [stenutz.eu]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation | PLOS One [journals.plos.org]

- 11. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. About fluoxetine - NHS [nhs.uk]

- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and History of Trifluoromethylpyridines in Research

An in-depth technical guide or whitepaper on the core of the discovery and history of trifluoromethylpyridines in research.

Abstract

The introduction of the trifluoromethyl (CF3) group into pyridine scaffolds has been a transformative event in medicinal chemistry, agrochemistry, and materials science. This guide provides a comprehensive overview of the discovery, history, and evolving research landscape of trifluoromethylpyridines. We delve into the initial synthetic challenges, key methodological breakthroughs, and the subsequent explosion in their application as bioactive compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of this critical class of compounds.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a fundamental heterocycle present in a vast array of natural products and synthetic compounds. The strategic incorporation of a trifluoromethyl (CF3) group onto this ring system profoundly alters its physicochemical properties. The high electronegativity of fluorine atoms and the overall lipophilicity of the CF3 group enhance metabolic stability, improve membrane permeability, and can significantly increase the binding affinity of a molecule to its biological target. These favorable characteristics have established trifluoromethylpyridines as a "privileged scaffold" in modern drug discovery and agrochemical development.

The journey from their initial synthesis to their current prevalence has been marked by significant chemical innovation. Early methods were often harsh and limited in scope, but the development of novel trifluoromethylating reagents and cross-coupling methodologies has made these valuable building blocks readily accessible, fueling their widespread investigation.

Historical Milestones and Key Discoveries

The history of trifluoromethylpyridines is intrinsically linked to the broader field of organofluorine chemistry. While early examples of fluorinated organics appeared in the early 20th century, the synthesis of trifluoromethylated heterocycles remained a formidable challenge.

-

1950s-1960s: Early Explorations: The initial syntheses of trifluoromethylpyridines were often low-yielding and required harsh conditions, such as high-temperature reactions with aggressive fluorinating agents. These early methods, while not practical for large-scale synthesis, provided the first glimpse into the unique properties of these compounds.

-

1970s-1980s: The Agrochemical Boom: The discovery of the potent herbicidal and insecticidal activities of certain trifluoromethylpyridines marked a turning point. Compounds like Fluazifop-butyl, a selective herbicide, demonstrated the commercial viability and profound biological impact of this class. This success spurred significant investment in developing more efficient synthetic routes.

-

1990s: Advances in Synthesis: The development of new trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3), provided milder and more versatile methods for introducing the CF3 group. This era saw a significant expansion in the variety of substituted trifluoromethylpyridines that could be synthesized.

-

2000s-Present: The Pharmaceutical Era and Cross-Coupling Revolution: The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex trifluoromethylpyridines. Methods developed by chemists like Stephen Buchwald and John Hartwig allowed for the precise and efficient construction of C-C and C-N bonds, enabling the rapid generation of large libraries of drug candidates. This has led to the inclusion of the trifluoromethylpyridine motif in numerous clinically evaluated and approved drugs.

Quantitative Data Summary

The following tables summarize key quantitative data related to representative trifluoromethylpyridine compounds, showcasing their synthetic accessibility and biological relevance.

Table 1: Comparison of Synthetic Yields for 2-Trifluoromethylpyridine

| Method | Reagents | Conditions | Yield (%) | Year |

| Halex Reaction | 2-Chloropyridine, KF | 250 °C, Autoclave | ~30% | 1957 |

| Trifluoromethylation | 2-Iodopyridine, CF3I, Cu | 150 °C, DMF | ~65% | 1981 |

| Photoredox Catalysis | 2-Chloropyridine, CF3SO2Na | Ru(bpy)3Cl2, Light | ~85% | 2011 |

Table 2: Biological Activity of Notable Trifluoromethylpyridine-Containing Drugs

| Compound | Target | Indication | IC50 / EC50 |

| Ponatinib | BCR-ABL Kinase | Leukemia | 0.37 nM (IC50) |

| Celecoxib | COX-2 | Anti-inflammatory | 40 nM (IC50) |

| Fluazifop | ACCase | Herbicide | 0.5 µM (EC50) |

Detailed Experimental Protocols

The following section provides a representative, detailed protocol for a modern synthesis of a trifluoromethylpyridine derivative using photoredox catalysis, a method noted for its mild conditions and high efficiency.

Protocol: Synthesis of 2-Trifluoromethylpyridine via Photoredox Catalysis

Objective: To synthesize 2-trifluoromethylpyridine from 2-chloropyridine using sodium triflinate as the CF3 source under visible light photoredox conditions.

Materials:

-

2-Chloropyridine (1.0 mmol, 113.5 mg)

-

Sodium triflinate (CF3SO2Na) (1.5 mmol, 234.1 mg)

-

Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)3]Cl2) (0.02 mmol, 15 mg)

-

Dimethylformamide (DMF), anhydrous (5 mL)

-

Schlenk flask (25 mL)

-

Magnetic stir bar

-

Blue LED lamp (40W, λ = 450 nm)

-

Standard glassware for workup and purification

-

Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol), sodium triflinate (1.5 mmol), and [Ru(bpy)3]Cl2 (0.02 mmol).

-

Degassing: Seal the flask with a rubber septum, and degas the system by subjecting it to three cycles of vacuum followed by backfilling with nitrogen gas.

-

Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe under a nitrogen atmosphere.

-

Irradiation: Place the flask approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. The reaction mixture should be irradiated at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 1-hour intervals. The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-trifluoromethylpyridine product.

-

Characterization: Confirm the identity and purity of the product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide a clear visual summary of workflows and pathways relevant to trifluoromethylpyridine research.

Caption: A generalized workflow for the discovery of bioactive trifluoromethylpyridine drug candidates.

Caption: A signaling pathway showing inhibition of a kinase by a trifluoromethylpyridine-based drug.

An In-depth Technical Guide on the Solubility and Stability of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the chemical compound 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine (CAS RN: 205582-83-8). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on delivering detailed experimental protocols and frameworks for researchers to generate these critical parameters in a laboratory setting. The guide includes standardized procedures for solubility assessment in various solvents and outlines a thorough stability testing program under different environmental conditions. All quantitative data presented in tables are illustrative and intended to serve as templates for recording experimental results.

Introduction

This compound is a substituted pyridine derivative.[1] Such compounds, featuring a trifluoromethyl group, are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability.[2][3] The trifluoromethyl group is a strong electron-withdrawing group that can enhance a compound's resistance to oxidative metabolism.[2] The solubility and stability of this compound are fundamental physicochemical properties that are critical for its application in drug development and other research areas. Accurate solubility data is essential for formulation, bioavailability, and in-vitro/in-vivo testing, while stability data is crucial for determining shelf-life, storage conditions, and degradation pathways.

Chemical Structure:

Physical Properties:

Solubility Profile

2.1. Experimental Protocols for Solubility Determination

The following are standard methods for accurately determining the solubility of a solid compound in various solvents.

2.1.1. Gravimetric Method (Shake-Flask)

This is a highly accurate and widely used method for determining equilibrium solubility.

Objective: To determine the saturation solubility of the compound in a specific solvent by measuring the mass of the dissolved solid in a known volume of the saturated solution.

Materials:

-

This compound

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Volumetric flasks and pipettes

-

Oven or rotary evaporator

-

Choice of solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

-

Prepare a suspension by adding an excess amount of the compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Allow the suspension to settle, then carefully filter a known volume of the supernatant to remove all undissolved solids.[5]

-

Accurately weigh a clean, dry container.

-

Transfer a precise volume of the clear, saturated filtrate into the pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).[4]

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh the residue.[4]

-

The solubility is calculated from the mass of the residue and the volume of the filtrate used.

2.1.2. UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

High-purity this compound

-

Solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound of a known concentration in the chosen solvent.[5]

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.[5]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[5]

-

Plot a graph of absorbance versus concentration to create a calibration curve.[5]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filter the saturated solution to remove undissolved solids.

-

Dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.[5]

-

Measure the absorbance of the diluted solution at λmax.[5]

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

2.2. Data Presentation: Solubility

The results from the solubility experiments should be recorded in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |

| Example: Deionized Water | 25 | User-determined | Gravimetric |

| Example: Ethanol | 25 | User-determined | UV-Vis Spec. |

| Example: DMSO | 25 | User-determined | Gravimetric |

| Example: Acetone | 25 | User-determined | UV-Vis Spec. |

Stability Profile

The stability of a compound is its ability to resist chemical change or degradation over time. Stability testing is essential to determine appropriate storage conditions and shelf-life.

3.1. Experimental Protocol for Stability Testing

The following protocol is based on general guidelines for stability testing of active substances.[6][7]

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) over a defined period.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate container closure system (simulating proposed storage)

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Place samples of the compound in the chosen container closure system.

-

Store the samples in stability chambers under the conditions specified in the table below.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples.[7]

-

Analyze the samples for attributes susceptible to change, such as:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products (purity)

-

-

Forced Degradation (Stress Testing): To identify likely degradation products and establish the degradation pathway, stress testing should be performed.[6] This involves exposing the compound to more extreme conditions than those used for accelerated testing, such as high temperature (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, and photolysis. Hydrolytic stability across a range of pH values should also be assessed.

3.2. Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Photostability | As per ICH Q1B guidelines | Variable |

3.3. Data Presentation: Stability

The results of the stability study should be tabulated to monitor changes over time.

Table: Accelerated Stability Data (Example Template) Storage Condition: 40°C / 75% RH

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Specific Degradation Product (%) |

| 0 | White Solid | 99.8 | 0.15 | Not Detected |

| 3 | White Solid | User-det. | User-det. | User-det. |

| 6 | White Solid | User-det. | User-det. | User-det. |

Visualizations

4.1. Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Testing.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides the necessary framework for researchers to generate this data independently. The detailed experimental protocols for solubility determination via gravimetric and UV-Vis spectrophotometry methods, along with a comprehensive stability testing program, offer a clear path for characterizing this compound. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for advancing research and development involving this molecule.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

The Strategic Intermediate: A Technical Guide to 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine